molecular formula C12H9NO4 B7867051 4-(2-Nitrophenoxy)phenol

4-(2-Nitrophenoxy)phenol

Cat. No. B7867051
M. Wt: 231.20 g/mol
InChI Key: HCPZTWLWRNMUJJ-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)phenol is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Nitrophenoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Nitrophenoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Degradation of Nitrophenols : Research has shown that certain bacteria, like Rhodococcus opacus SAO101, can degrade p-Nitrophenol (4-NP), which is an environmental contaminant used in medicine and pesticide manufacturing. This degradation involves specific gene clusters encoding enzymes that convert 4-NP to hydroxyquinol and hydroxyquinol to maleylacetate, indicating a potential bioremediation application (Kitagawa et al., 2004).

  • Mechanism of Nitrophenol Oxidation : In a study of Rhodococcus sp. strain PN1, it was found that this strain degrades 4-NP via 4-nitrocatechol for use as a carbon, nitrogen, and energy source. This involves a two-component 4-NP hydroxylase, suggesting a specific enzymatic pathway for nitrophenol oxidation in the environment (Takeo et al., 2008).

  • Formation of Nitrophenols by UV Irradiation : The formation of nitrophenols in aqueous solutions upon UV irradiation of phenol and nitrite has been observed. This process is enhanced by dissolved oxygen and inhibited by 2-propanol, indicating a complex interaction between various environmental factors (Vione et al., 2001).

  • Nitrosation by Peroxynitrite : Peroxynitrite can promote the nitrosation of nucleophiles like phenol, leading to the formation of 4-Nitrosophenol and other nitrophenols. This suggests a potential pathway for the formation of these compounds in environmental settings where nitric oxide metabolism is relevant (Uppu et al., 1998).

  • Photocatalytic Degradation of Phenolic Compounds : A study investigated the photocatalytic mechanism of phenolic compounds, including 4-nitrophenol, over different TiO2 catalysts. This research is significant for understanding how these pollutants can be degraded in water treatment processes (Tolosana-Moranchel et al., 2018).

properties

IUPAC Name

4-(2-nitrophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZTWLWRNMUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenoxy)phenol

Synthesis routes and methods

Procedure details

To a solution of 4-(2-nitrophenoxy)phenyl acetate (6.32 g, 23.2 mmol) in methanol (100 ml) was added potassium carbonate (6.39 g, 46.3 mmol), followed by reflux for 3 hours. The reaction solution was poured into water, made acidic with hydrochloric acid and extracted with chloroform. The organic layer was washed with water and a saturated aqueous sodium chloride solution and dried. The solvent was evaporated under reduced pressure to give the title compound (5.35 g).
Name
4-(2-nitrophenoxy)phenyl acetate
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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